

Application Note: Optimized Synthesis of N,3,5-Trimethoxy-N-methylbenzamide

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Compound of Interest

Compound Name: *N,3,5-Trimethoxy-N-methylbenzamide*

CAS No.: 155586-39-3

Cat. No.: B141003

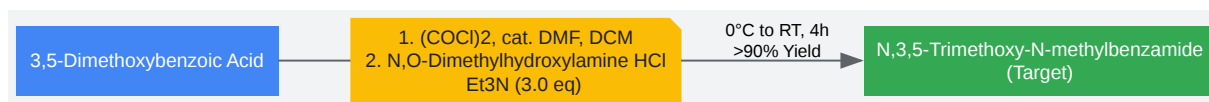
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Executive Summary & Strategic Value

This guide details the synthesis of **N,3,5-Trimethoxy-N-methylbenzamide**, a critical Weinreb amide intermediate.[1] This scaffold is widely used in medicinal chemistry for the controlled synthesis of resveratrol analogs, polyketides, and aryl ketones.

Unlike standard amides, this Weinreb amide allows for the nucleophilic addition of Grignard or organolithium reagents to form ketones without over-addition to tertiary alcohols. This selectivity is governed by the formation of a stable 5-membered metal-chelated intermediate (see Section 3).[1]

Core Reaction Scheme



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Figure 1: General synthetic workflow for the target Weinreb amide.

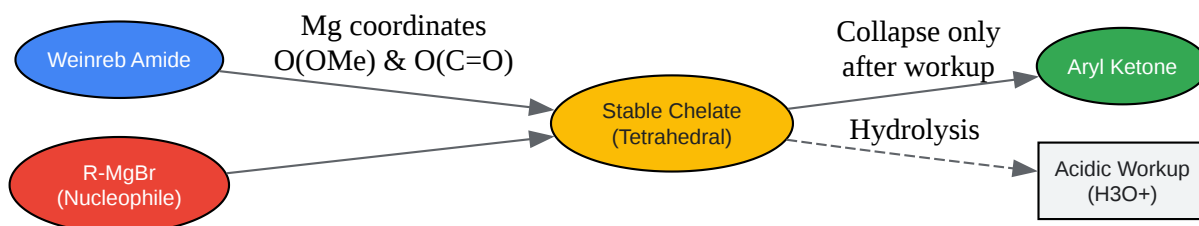
Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

Parameter	Specification	Scientific Rationale
Moisture Control	Anhydrous (<0.05% H ₂ O)	Acid chlorides hydrolyze rapidly.[1] The amine hydrochloride is hygroscopic; dry before use.
Stoichiometry	Base:Amine Ratio ≥ 2.2:1	N,O-dimethylhydroxylamine is supplied as an HCl salt.[1] 1 eq of base neutralizes the salt; >1 eq is required to scavenge the HCl generated during coupling.
Temperature	0°C (Addition) → 23°C	Controls the exotherm of acid chloride formation and the subsequent amidation, preventing side-product formation.[1]
Quenching	Sat. NaHCO ₃	Essential to remove unreacted acid and neutralize excess HCl without hydrolyzing the newly formed amide.

Mechanistic Insight: The "Weinreb" Advantage

Understanding why we synthesize this molecule is crucial for downstream applications. The stability of this amide against over-addition is due to the "Stable Tetrahedral Intermediate." [2]



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Figure 2: The chelation model preventing over-addition. The Mg atom bridges the carbonyl oxygen and the N-methoxy oxygen, locking the molecule until hydrolysis.

Experimental Protocol: The Acid Chloride Route (Recommended)

This method is selected for its robustness on both gram and decagram scales. It avoids the purification difficulties often associated with coupling agents like DCC.

Materials

- Substrate: 3,5-Dimethoxybenzoic acid (1.0 equiv)
- Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]
- Activator: Oxalyl chloride (1.3 equiv)[3]
- Catalyst: DMF (Dimethylformamide) (2-3 drops)[1]
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
- Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

- Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

- Solvation: Charge 3,5-dimethoxybenzoic acid (e.g., 5.0 g, 27.4 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.
- Catalysis: Add catalytic DMF (3 drops). Note: DMF acts as a nucleophilic catalyst to form the Vilsmeier-Haack type intermediate, drastically accelerating the reaction.
- Chlorination: Cool to 0°C. Add Oxalyl chloride (3.05 mL, 35.6 mmol) dropwise over 15 minutes.
 - Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.[\[1\]](#)
- Completion: Warm to room temperature (RT) and stir for 2 hours. The solution should become clear yellow.
- Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

Phase 2: Amidation (Coupling)

- Preparation of Amine: In a separate flask, suspend N,O-dimethylhydroxylamine HCl (3.2 g, 32.9 mmol) in DCM (40 mL). Add TEA (11.5 mL, 82.2 mmol) and cool to 0°C.
- Coupling: Add the solution of crude acid chloride (from Phase 1) dropwise to the amine/base mixture at 0°C via a cannula or pressure-equalizing dropping funnel.
- Reaction: Allow the mixture to warm to RT and stir for 4 hours.
 - Monitoring: Check TLC (Hexane:EtOAc 1:1). The acid spot (baseline) should disappear; the product spot (R_f ~0.4) should appear.

Phase 3: Workup & Purification[\[1\]](#)[\[4\]](#)

- Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (100 mL). Stir for 15 minutes.
- Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).
- Wash: Wash combined organics with 1M HCl (50 mL) to remove excess TEA and unreacted hydroxylamine, followed by Brine (50 mL).

- Dry & Concentrate: Dry over MgSO_4 , filter, and concentrate in vacuo.
- Purification: The crude product is often >95% pure. If necessary, purify via flash chromatography (SiO_2 , Gradient 0 → 40% EtOAc in Hexanes).

Alternative Protocol: One-Pot CDI Method (Green Chemistry)[1]

Use this method if handling Oxalyl Chloride is restricted or for smaller bench-scale batches (<1g).[1]

- Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM or THF.[1]
- Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.
 - Observation: CO_2 evolution.[5] Stir for 1 hour at RT to form the Acyl-Imidazole intermediate.
- Add N,O-Dimethylhydroxylamine HCl (1.1 equiv). Note: No exogenous base is strictly required as the imidazole released acts as a base, but adding 1.0 eq of TEA accelerates the reaction.
- Stir overnight. Work up as described in Protocol 1.

Quality Control & Characterization

Test	Expected Result	Interpretation
Appearance	Colorless to pale yellow oil/solid	Dark orange indicates oxidation or residual amine.[1]
¹ H NMR (CDCl ₃)	δ 3.5-3.6 (s, 3H, N-OCH ₃)	Characteristic Weinreb methoxy peak.[1]
δ 3.3 (s, 3H, N-CH ₃)	Characteristic N-methyl peak. [1]	
δ 3.8 (s, 6H, Ar-OCH ₃)	Ring methoxy groups (3,5-position).[1]	
δ 6.5-6.7 (m, 3H, Ar-H)	Aromatic protons (typically a doublet and triplet pattern).[1]	
HPLC Purity	>98% (254 nm)	Main peak.[1] Impurities usually benzoic acid (hydrolysis).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of Acid Chloride	Ensure DCM is anhydrous. Limit exposure of crude acid chloride to air during the transfer step.
Solid Precipitate in Reaction	TEA·HCl Salts	This is normal.[1] Do not filter during the reaction; the salts will dissolve during the aqueous workup.
Product contains Acid	Incomplete Coupling	Wash the organic layer thoroughly with Sat.[1] NaHCO ₃ . If acid persists, the coupling stalled; check reagent quality.

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